molecular formula C9H10ClNS B1469498 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine CAS No. 1350475-41-0

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Cat. No.: B1469498
CAS No.: 1350475-41-0
M. Wt: 199.7 g/mol
InChI Key: JNUDXFJPFYFFFS-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is a heterocyclic compound that belongs to the thiazine family This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 6th position on the benzo[1,4]thiazine ring

Biochemical Analysis

Biochemical Properties

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to modulate the activity of AMPA receptors, which are crucial for synaptic transmission in the central nervous system . Additionally, this compound can interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance cognitive functions by modulating AMPA receptor activity without causing neurotoxicity . This compound can also affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on AMPA receptors, acting as a positive allosteric modulator . This binding enhances the receptor’s response to glutamate, leading to increased synaptic transmission. Additionally, this compound can inhibit or activate other enzymes, resulting in changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may have different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive functions without causing adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it can affect metabolic flux and metabolite levels, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as an AMPA receptor modulator.

    6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate: Exhibits various biological activities, including anti-inflammatory and analgesic effects.

Uniqueness

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

7-chloro-6-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUDXFJPFYFFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 2
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 3
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 4
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 5
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 6
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

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